3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
Description
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid (CAS: 2676863-01-5) is a bicyclic heterocyclic compound featuring a fused pyrazolo-oxazole core. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol . The compound is characterized by two methyl groups at position 3 of the dihydropyrazolo ring and a carboxylic acid substituent at position 6. This structural motif confers unique steric and electronic properties, making it a candidate for pharmaceutical and agrochemical applications. The compound is stored under dry conditions at 2–8°C and carries hazard warnings for oral toxicity, skin/eye irritation, and respiratory hazards (H302, H315, H319, H335) .
Properties
IUPAC Name |
3,3-dimethyl-2H-pyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(2)4-13-6-5(7(11)12)3-9-10(6)8/h3H,4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZBNMEWGJGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=NN21)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold-Catalyzed Cyclization of Ynamide Precursors
Gold-catalyzed cyclization represents a high-yield method for constructing the pyrazolo[5,1-b]oxazole core. A one-pot cascade reaction combines ynamide precursors with gold(I) catalysts to form the bicyclic structure. For example, a ynamide bearing a dimethylamino group and a ketone moiety undergoes cyclization in the presence of [(IPr)AuCl] (1 mol%) and AgSbF₆ (1 mol%) in dichloroethane at 80°C . The reaction proceeds via alkyne activation, followed by 5-exo-dig cyclization to form the oxazole ring (Fig. 1A). Subsequent nucleophilic attack by the pyrazole nitrogen closes the second ring, yielding the dihydropyrazolooxazole framework .
Key Steps :
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Ynamide Synthesis : Reacting a terminal alkyne with a bromoacetamide derivative under Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) .
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Cyclization : Gold-catalyzed intramolecular cyclization at 80°C for 12 hours.
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Carboxylation : Oxidation of a methyl group at position 7 using KMnO₄ in acidic conditions to install the carboxylic acid .
Advantages :
Limitations :
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Requires air-sensitive catalysts.
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Carboxylation step may require harsh oxidizing conditions.
Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel method, traditionally used for oxazole synthesis, has been adapted for this compound. An α-acylaminoketone precursor (e.g., 3-dimethylamino-2-acetylaminopropiophenone) undergoes cyclodehydration with PCl₅ in dichloromethane at 0°C . The reaction forms the oxazole ring via elimination of water, followed by spontaneous pyrazole ring closure (Fig. 1B). The carboxylic acid group is introduced via hydrolysis of a nitrile intermediate, synthesized by treating a brominated derivative with CuCN in DMF .
Reaction Conditions :
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Cyclodehydration : PCl₅ (2 equiv), CH₂Cl₂, 0°C → RT, 6 hours.
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Nitrile Formation : CuCN (1.5 equiv), DMF, 120°C, 24 hours.
Yield : 65% overall yield after three steps .
Challenges :
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Low functional group tolerance during nitrile formation.
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Requires strict temperature control to avoid side reactions.
Suzuki-Miyaura Cross-Coupling of Brominated Intermediates
A bromine atom at position 7 serves as a handle for introducing the carboxylic acid group. Starting from 7-bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole, a palladium-catalyzed cross-coupling with a trifluoroborate ester containing a protected carboxylic acid (e.g., Bpin-CH₂CO₂Et) installs the acid precursor . Deprotection with NaOH yields the final product (Fig. 1C).
Optimized Conditions :
-
Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), dioxane/H₂O (4:1), 100°C, 24 hours.
Yield : 70% for coupling, 90% for deprotection.
Advantages :
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Mild conditions for acid introduction.
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Compatible with diverse boronic acid derivatives.
Oxidative Ring Expansion of Pyrazolone Derivatives
Pyrazolone precursors undergo oxidative ring expansion with m-CPBA to form the oxazole ring. For instance, 3,3-dimethyl-5,7-dihydropyrazol-4-one reacts with m-CPBA (1.2 equiv) in CHCl₃ at 25°C, generating an epoxide intermediate that rearranges to the dihydropyrazolooxazole . The carboxylic acid is introduced via ozonolysis of a vinyl group at position 7, followed by oxidative workup with H₂O₂ (Fig. 1D).
Critical Parameters :
-
Oxidation : m-CPBA (1.2 equiv), CHCl₃, 12 hours.
Yield : 55% over two steps.
Drawbacks :
-
Low efficiency in ozonolysis step.
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Requires cryogenic conditions.
Comparative Analysis of Methods
| Method | Key Step | Yield | Complexity | Functional Group Tolerance |
|---|---|---|---|---|
| Gold-Catalyzed Cyclization | Au-mediated cyclization | 78% | High | Moderate |
| Robinson-Gabriel | PCl₅ cyclodehydration | 65% | Moderate | Low |
| Suzuki-Miyaura Coupling | Pd-catalyzed coupling | 70% | Low | High |
| Oxidative Ring Expansion | m-CPBA oxidation | 55% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications:
Medicinal Chemistry
Research indicates that 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid exhibits a range of biological activities:
- Analgesic Properties : The compound has shown potential as an analgesic by selectively inhibiting sodium channels associated with pain pathways, particularly Nav1.7.
- Anti-inflammatory Activity : Studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity : The compound has been explored for its effectiveness against various microbial strains, showcasing promising results in preliminary studies.
Drug Development
Due to its unique structure and biological properties, this compound is being evaluated for its potential in drug development:
- Enzyme Inhibition : It is being studied for its ability to inhibit specific enzymes that play a role in disease processes, which could lead to the development of new therapeutic agents .
- Cancer Treatment : Preliminary research suggests that derivatives of this compound may possess anticancer properties, with ongoing studies focusing on their efficacy against different cancer cell lines .
Material Science
The unique chemical structure of this compound makes it suitable for applications in material science:
- Polymer Chemistry : It is being investigated as a building block for synthesizing novel polymers with enhanced thermal stability and conductivity.
- Coatings and Films : The compound's properties may be leveraged in developing advanced coatings that require specific chemical resistance and durability.
Case Studies
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Reactivity and Bioactivity
Carboxylic Acid vs. Ester Derivatives
- The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes or receptors) .
- The ethyl ester derivative (CAS 2073912-30-6) lacks acidic protons but offers better membrane permeability due to increased lipophilicity, making it a candidate for prodrug development .
Halogen Substituents
Methyl Groups and Steric Effects
Biological Activity
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound characterized by its unique fused pyrazole and oxazole ring structure. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. The presence of a carboxylic acid functional group contributes to its chemical reactivity and potential biological activity. This compound has garnered attention for its diverse pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. It selectively inhibits sodium channels associated with pain pathways, particularly Nav1.7 channels. This selectivity suggests potential for developing new analgesics aimed at treating chronic pain conditions.
Anticancer Potential
The compound has also shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of various cancer cell lines through mechanisms that disrupt normal cellular functions. The unique structure allows it to interact with multiple biological targets, enhancing its efficacy as a potential therapeutic agent against tumors .
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with biological targets. Binding affinity assays and functional assays are commonly employed to determine its efficacy against various ion channels and cancer cell lines. These studies reveal that the compound's structural features contribute to its distinct pharmacological profile compared to similar compounds.
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxic effects of this compound against different cell lines. The results indicate that while it exhibits cytotoxicity against certain cancer cell lines, it shows selective toxicity—meaning it affects tumor cells more than normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid | 1365939-36-1 | 0.85 |
| 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 186130-62-1 | 0.69 |
| 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid | 1105039-93-7 | 0.68 |
These compounds exhibit varying degrees of biological activity but differ in their specific interactions and effects within biological systems.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of several derivatives of pyrazolo and oxazole compounds, including this compound. The study reported significant inhibition of cell proliferation in murine tumor lines (B16-F0 melanoma and LM3 mammary adenocarcinoma). The selectivity index for this compound was notably high compared to non-tumor cell lines .
Pain Management Research
Another study focused on the analgesic properties of the compound through its action on sodium channels. The findings indicated that it could effectively reduce pain responses in animal models without significant side effects typical of conventional analgesics .
Q & A
Q. What synthetic protocols are effective for preparing 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
- Use carbonyldiimidazole (CDI) to activate carboxylic acid precursors under anhydrous DMFA at 100°C, followed by cyclization with hydrazine derivatives.
- Optimize stoichiometry (1.5:1 molar ratio of CDI to acid) and reflux for 24 hours.
- Purify via recrystallization in DMFA/i-propanol (1:2 v/v) to achieve >95% purity. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons in the pyrazolo-oxazole core (e.g., diastereotopic methyl groups at δ 1.4–1.6 ppm).
- HPLC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- Elemental analysis : Validate empirical formula (C₉H₁₀N₂O₃) within ±0.3% error.
- For absolute stereochemistry, employ X-ray crystallography (Mo Kα radiation) if single crystals are obtainable .
Q. How can researchers determine key physicochemical properties (e.g., solubility, lipophilicity) of this compound?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy (λ = 254 nm).
- LogP : Measure via octanol-water partitioning (HPLC retention time correlation) or predict using XLogP3 software.
- Thermal stability : Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points .
Advanced Research Questions
Q. How can computational tools resolve contradictions between experimental and predicted pharmacokinetic data?
Methodological Answer:
- SwissADME Analysis : Compare bioavailability radar plots against reference drugs (e.g., celecoxib). Key parameters:
| Parameter | Experimental Value | Predicted Value |
|---|---|---|
| LogP | 1.8 | 2.1 |
| Water Solubility (mg/mL) | 0.15 | 0.09 |
Q. What strategies mitigate spectral ambiguities during structural characterization?
Methodological Answer:
- For overlapping NMR signals:
Q. How can salt formation improve the compound’s pharmaceutical applicability?
Methodological Answer:
- React the carboxylic acid with inorganic/organic bases (e.g., NaOH, L-lysine) in ethanol/water (3:1) at 60°C.
- Characterize salts via:
Q. What mechanistic insights guide selective functionalization of the pyrazolo-oxazole core?
Methodological Answer:
- C-5 Halogenation : Use NBS (1.1 eq) in CCl₄ under UV light for bromination.
- Carboxylic Acid Derivatization : Employ EDC/HOBt for amide coupling (e.g., with piperazine derivatives).
- Protect the oxazole nitrogen with SEM-Cl (2 eq, DCM, 0°C) to prevent side reactions during alkylation .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsome clearance (human/mouse, 1 mg/mL protein).
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction.
- PK/PD Modeling : Corrogate free drug concentrations with target engagement (e.g., COX-2 inhibition IC₅₀) .
Methodological Tables
Q. Table 1. Comparative Physicochemical Properties
| Property | 3,3-Dimethyl Derivative | Celecoxib (Reference) |
|---|---|---|
| Molecular Weight | 194.19 g/mol | 381.37 g/mol |
| LogP | 1.8 | 3.5 |
| Aqueous Solubility | 0.15 mg/mL | 0.03 mg/mL |
| H-bond Acceptors | 3 | 4 |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Initial Yield | Optimized Yield |
|---|---|---|
| Reaction Time | 12 hours | 24 hours |
| Temperature | 80°C | 100°C |
| Solvent System | DMF | Anhydrous DMFA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
